

spectroscopic analysis of octyl isononanoate (NMR, FT-IR, Mass Spec)

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Compound of Interest

Compound Name: Octyl isononanoate

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Spectroscopic Analysis of Octyl Isononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of **octyl isononanoate**. This document details predicted data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented herein is essential for the characterization and quality control of this widely used emollient ester in various research and development applications.

Chemical Structure and Properties

Octyl isononanoate, systematically known as 2-ethylhexyl 3,5,5-trimethylhexanoate, is the ester formed from the reaction of 2-ethylhexanol and isononanoic acid (3,5,5-trimethylhexanoic acid)[1][2]. Its branched structure imparts unique physical properties, such as low viscosity and a low freezing point.

- Chemical Formula: $C_{17}H_{34}O_2$
- Molecular Weight: 270.45 g/mol [3]
- CAS Number: 71566-49-9[1][4][5]

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for **octyl isononanoate**, the following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ^1H NMR spectrum of **octyl isononanoate** in deuterated chloroform (CDCl_3) would exhibit distinct signals corresponding to the various proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.05	Doublet of Doublets	2H	-O-CH ₂ - CH(CH ₂ CH ₃)CH ₂ CH ₂ CH ₂ CH ₃
~ 2.20	Multiplet	2H	-CO-CH ₂ -CH(CH ₃)-
~ 1.55	Multiplet	1H	-O-CH ₂ - CH(CH ₂ CH ₃)CH ₂ CH ₂ CH ₂ CH ₃
~ 1.25 - 1.40	Multiplet	8H	-O-CH ₂ - CH(CH ₂ CH ₃)CH ₂ CH ₂ CH ₂ CH ₃
~ 1.15	Multiplet	1H	-CO-CH ₂ -CH(CH ₃)-
~ 1.00	Doublet	3H	-CO-CH ₂ -CH(CH ₃)-
~ 0.90	Triplet	6H	-O-CH ₂ - CH(CH ₂ CH ₃)CH ₂ CH ₂ CH ₂ CH ₃
~ 0.88	Singlet	9H	-C(CH ₃) ₃

The predicted ^{13}C NMR spectrum provides insight into the carbon skeleton of **octyl isononanoate**.

Chemical Shift (δ , ppm)	Assignment
~ 173	C=O (Ester Carbonyl)
~ 67	-O-CH ₂ -
~ 51	-CO-CH ₂ -CH(CH ₃)-
~ 44	-CO-CH ₂ -
~ 38	-O-CH ₂ -CH(CH ₂ CH ₃)-
~ 31	-C(CH ₃) ₃
~ 30	Methylene carbons in the octyl chain
~ 29	Methylene carbons in the octyl chain
~ 24	Methylene carbon in the octyl chain
~ 23	-O-CH ₂ -CH(CH ₂ CH ₃)-
~ 19	-CO-CH ₂ -CH(CH ₃)-
~ 14	Terminal methyl carbon of the n-butyl group in the octyl chain
~ 11	Terminal methyl carbon of the ethyl group in the octyl chain

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **octyl isononanoate** is expected to show characteristic absorption bands for an aliphatic ester.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960 - 2850	Strong	C-H stretching (alkane)
~ 1740 - 1735	Strong	C=O stretching (ester carbonyl)[6][7]
~ 1460	Medium	C-H bending (methylene)
~ 1380	Medium	C-H bending (methyl)
~ 1250 - 1150	Strong	C-O stretching (ester)[6][7]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of **octyl isononanoate** would lead to fragmentation of the molecule. The predicted mass spectrum would likely show a molecular ion peak (M⁺) at m/z 270, although it may be of low intensity. Key fragmentation patterns for esters include cleavage at the C-O bond and rearrangements.

m/z	Proposed Fragment	Fragmentation Pathway
270	[C ₁₇ H ₃₄ O ₂] ⁺	Molecular Ion (M ⁺)
157	[C ₉ H ₁₇ O ₂] ⁺	Cleavage of the O-alkyl bond (loss of C ₈ H ₁₇)
113	[C ₈ H ₁₇] ⁺	Octyl cation
115	[C ₉ H ₁₉ O] ⁺	Rearrangement and cleavage
85	[C ₅ H ₉ O] ⁺	Fragmentation of the isononanoyl group
57	[C ₄ H ₉] ⁺	tert-Butyl cation from the isononanoyl group
43	[C ₃ H ₇] ⁺	Isopropyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **octyl isononanoate**.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **octyl isononanoate** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8]
- Vortex the vial until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 2 seconds.
- Acquisition Time: ~4 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (zgpg30).
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

- Relaxation Delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually.
- Perform baseline correction.
- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 residual peak to 77.16 ppm.
- Integrate the peaks in the ^1H spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **octyl isononanoate**.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal.
- Place a small drop of neat **octyl isononanoate** directly onto the center of the ATR crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.

Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.
- Correlate the observed bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **octyl isononanoate**.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **octyl isononanoate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

- GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

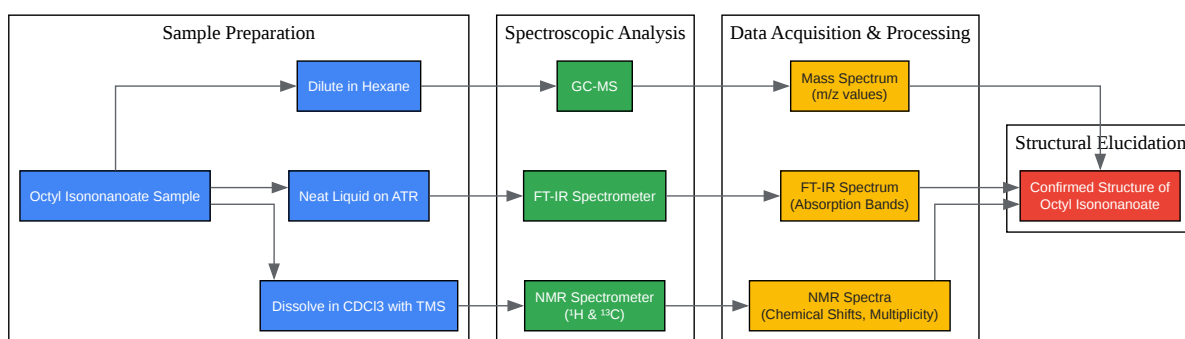
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40 - 500.

Data Processing:

- Identify the peak corresponding to **octyl isononanoate** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Propose fragmentation pathways consistent with the observed mass spectrum.

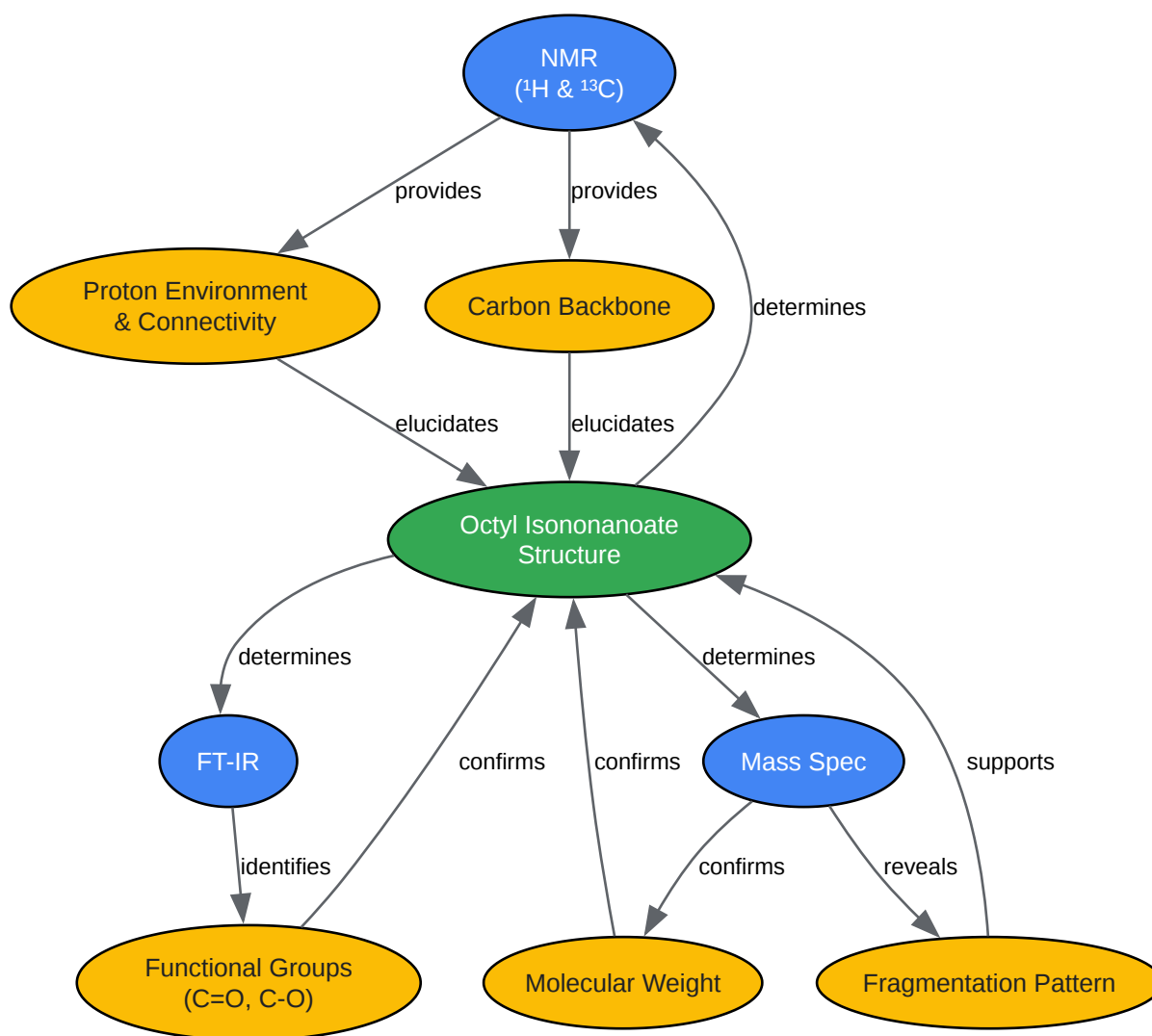
Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of **octyl isononanoate**.



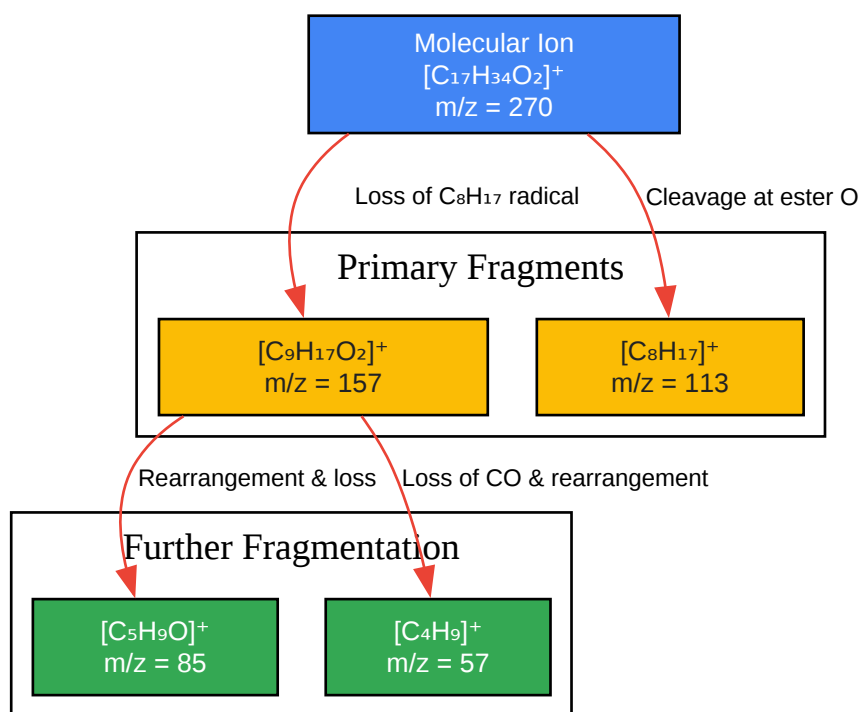
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Caption: Experimental workflow for the spectroscopic analysis of **octyl isononanoate**.



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Caption: Logical relationship of data from different spectroscopic techniques.



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Caption: A plausible fragmentation pathway for **octyl isononanoate** in EI-MS.

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